molecular formula C9H14N4S B1281535 3-Amino-1-[4-(dimethylamino)phenyl]thiourea CAS No. 76609-49-9

3-Amino-1-[4-(dimethylamino)phenyl]thiourea

Cat. No. B1281535
CAS RN: 76609-49-9
M. Wt: 210.3 g/mol
InChI Key: BUTRWRZGFTVYAG-UHFFFAOYSA-N
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Description

The compound 3-Amino-1-[4-(dimethylamino)phenyl]thiourea is a thiourea derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and bioorganic studies. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two amine groups. The dimethylamino group attached to the phenyl ring in this compound suggests potential for interesting chemical behavior and biological activity.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was achieved by reacting 4-methylbenzoyl chloride with potassium thiocyanate to form 4-methylbenzoyl isothiocyanate in situ, followed by treatment with sulfanilamide . Similarly, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was synthesized by reacting 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . These methods could potentially be adapted for the synthesis of 3-Amino-1-[4-(dimethylamino)phenyl]thiourea.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction. For instance, the structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was determined from single-crystal X-ray diffraction data, showing it crystallizes in the monoclinic space group . The molecular conformation of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was found to resemble the letter L, with an intramolecular N–H⋯N hydrogen bond noted in the solid state . These structural analyses are crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Thiourea derivatives can undergo various chemical reactions, including tautomerism and intramolecular cyclization. For example, the tautomeric behavior of sulfonamide derivatives has been investigated using spectroscopic methods, revealing the presence of both amino and imino forms . Intramolecular cyclization reactions have also been observed in N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thioureas, leading to the formation of 1,3-thiazin-4-one and 1,3-thiazoline derivatives . These reactions are indicative of the reactivity and versatility of thiourea compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure and the nature of their substituents. The presence of a dimethylamino group can affect the solubility, melting point, and stability of the compound. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the supramolecular architecture of these compounds, as seen in the crystal packing of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea . These properties are essential for the application of thioureas in various fields, including drug design and materials science.

Scientific Research Applications

Asymmetric Michael Reaction Catalyst

A study by Okino et al. (2005) synthesized bifunctional catalysts incorporating a thiourea moiety and an amino group on a chiral scaffold. Among these, a thiourea compound with dimethylamino groups showed high efficiency in the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins. This catalyst was used for synthesizing (R)-(-)-baclofen and creating a chiral quaternary carbon center with high enantioselectivity (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).

Detection of Chromium(III) Cations

Xu et al. (2014) developed a simple probe, 1, 1-(4-cyano-phenyl)-3-(4-dimethylamino-phenyl)-thiourea, for detecting chromium(III) cations. This probe exhibited fluorescence enhancement upon exposure to chromium(III), demonstrating potential for practical applications in biological systems (Xu, Yang, Shao, Zhou, Zhu, & Xie, 2014).

Study of Tautomeric Behavior

Erturk et al. (2016) investigated the tautomeric behavior of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide. Using spectroscopic methods, they found that this molecule exhibited traces of both amino and imino conformers, suggesting its pharmaceutical and biological relevance (Erturk, Gumus, Dikmen, & Alver, 2016).

Derivatization Reagents in Liquid Chromatography

Santa (2010) explored the use of p-(dimethylamino)phenyl isothiocyanate as a derivatization reagent for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. This reagent was effective in separating and detecting derivatives of amines (Santa, 2010).

Chiral Solvating Agent for Enantiodifferentiation

Recchimurzo et al. (2020) compared thiourea derivatives as chiral solvating agents for enantiodiscrimination of derivatized amino acids using NMR spectroscopy. They found a particular thiourea derivative to be effective in differentiating NMR signals of enantiomeric substrates, enhancing understanding in stereochemistry (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).

properties

IUPAC Name

1-amino-3-[4-(dimethylamino)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4S/c1-13(2)8-5-3-7(4-6-8)11-9(14)12-10/h3-6H,10H2,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTRWRZGFTVYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508096
Record name N-[4-(Dimethylamino)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[4-(dimethylamino)phenyl]thiourea

CAS RN

76609-49-9
Record name N-[4-(Dimethylamino)phenyl]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76609-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Dimethylamino)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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